molecular formula C13H18N2O3 B10851896 N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide

N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide

Cat. No.: B10851896
M. Wt: 250.29 g/mol
InChI Key: AAHQDWBMLVLXAC-UHFFFAOYSA-N
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Description

N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide is a chemical compound with the molecular formula C13H18N2O3 This compound is characterized by the presence of a pyridine ring, an octanamide chain, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide typically involves the reaction of pyridine derivatives with octanoic acid derivatives. One common method includes the use of pyridine-3-carboxylic acid, which is reacted with octanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydroxylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • N-hydroxy-8-oxo-8-(pyridin-2-yl)octanamide
  • N-hydroxy-8-oxo-8-(pyridin-4-yl)octanamide
  • 8-oxo-8-(pyridin-3-yl)octanoic acid

Comparison: N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide is unique due to the position of the pyridine ring and the presence of the hydroxy group. This structural arrangement allows for specific interactions with biological targets, which may not be possible with other similar compounds. Additionally, the presence of the hydroxy group enhances its solubility and reactivity, making it a versatile compound in various applications .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

N-hydroxy-8-oxo-8-pyridin-3-yloctanamide

InChI

InChI=1S/C13H18N2O3/c16-12(11-6-5-9-14-10-11)7-3-1-2-4-8-13(17)15-18/h5-6,9-10,18H,1-4,7-8H2,(H,15,17)

InChI Key

AAHQDWBMLVLXAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCCCCC(=O)NO

Origin of Product

United States

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